3-Bromo-4-(4-methylphenyl)butan-2-one
Description
Properties
IUPAC Name |
3-bromo-4-(4-methylphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-3-5-10(6-4-8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKKMWXUFJALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Bromo-4-(4-methylphenyl)butan-2-one involves the Meerwein reaction. This reaction typically uses methyl vinyl ketone and arenediazonium bromides as starting materials. The reaction is carried out in the presence of a catalytic amount of copper(II) bromide in acetone at room temperature . Another method involves the bromination of 4-(4-methylphenyl)butan-2-one using N-bromosuccinimide or bromine in the presence of an acid .
Industrial Production Methods
Industrial production methods for 3-Bromo-4-(4-methylphenyl)butan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-methylphenyl)butan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-(4-methylphenyl)butan-2-ol.
Oxidation: Formation of 4-(4-methylphenyl)butanoic acid.
Scientific Research Applications
3-Bromo-4-(4-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-tubercular activity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methylphenyl)butan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Bromine vs. Hydrogen at C3 : Bromination at C3 significantly increases electrophilicity, making the compound more reactive in nucleophilic substitutions (e.g., hydrolysis to alcohols or ketones) .
- Aromatic Substituents : Electron-donating groups (e.g., methyl in p-tolyl) stabilize the aromatic ring, while electron-withdrawing groups (e.g., Cl, F) enhance electrophilic reactivity .
- Bulkiness: Naphthyl or benzothienyl substituents (e.g., in , entry 4i) reduce solubility in non-polar solvents compared to phenyl derivatives .
Spectroscopic and Physical Properties
- NMR Spectroscopy: In 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one (), the C3 methine proton resonates at 4.55 ppm (triplet), shifting to 4.48 ppm (doublet of doublets) after bromine replacement with OH. Similar shifts are expected in the target compound . Non-brominated analogues (e.g., 4-(4-methylphenyl)butan-2-one) lack this methine signal, showing only CH₂ and ketone carbonyl signals .
- Melting Points and Solubility :
- Brominated derivatives (e.g., 3-bromo-4-(4-chlorophenyl)-3-buten-2-one in ) are typically oils or low-melting solids, while hydroxylated analogues (e.g., 4-(4-hydroxyphenyl)butan-2-one) may form crystalline solids .
Biological Activity
3-Bromo-4-(4-methylphenyl)butan-2-one is a halogenated ketone with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its structural complexity, has been the subject of various studies exploring its biological activity, particularly its interactions with biological macromolecules and potential therapeutic applications.
The molecular formula of 3-Bromo-4-(4-methylphenyl)butan-2-one is CHBrO. It features:
- A bromine atom which enhances its electrophilic properties.
- A carbonyl group (C=O) adjacent to a brominated carbon, allowing for diverse reactivity.
Research indicates that the biological activity of 3-Bromo-4-(4-methylphenyl)butan-2-one may be attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Enzyme inhibition : The compound's electrophilic nature allows it to modify active sites on enzymes, potentially inhibiting their function.
- Disruption of cellular processes : By interacting with cellular macromolecules, it may alter signaling pathways and cellular responses.
Anticancer Activity
Preliminary studies have shown that 3-Bromo-4-(4-methylphenyl)butan-2-one exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 12.5 | Cell cycle arrest in G1 phase |
| HCT-116 (Colorectal) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances raises questions about its effects on neurotransmitter systems. Interaction studies have indicated potential modulation of dopamine and norepinephrine transporters, which could lead to stimulant-like effects:
| Compound | Target | Effect |
|---|---|---|
| 3-Bromo-4-(4-methylphenyl)butan-2-one | DAT (Dopamine Transporter) | Inhibition observed at low µM concentrations |
| Pyrovalerone | DAT | Similar stimulant profile |
This suggests that further investigation into its neuropharmacological properties could yield important insights into its potential as a therapeutic agent for neurological disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Bromo-4-(4-methylphenyl)butan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-fluorobenzaldehyde | Contains an aldehyde group | Different reactivity due to aldehyde |
| 4-Chloro-2-fluorophenylboronic acid | Contains a boronic acid group | Useful in cross-coupling reactions |
| 3-Bromo-4-fluorophenol | Similar aromatic structure with a hydroxyl group | Exhibits different biological activity |
These comparisons highlight the distinctiveness of 3-Bromo-4-(4-methylphenyl)butan-2-one and underscore its potential applications in both synthetic chemistry and pharmacology.
Case Studies and Research Findings
- Cytotoxicity Assays : A study demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
- Neurotransmitter Interaction : Research indicated that the compound could inhibit dopamine reuptake, suggesting stimulant properties similar to other psychoactive compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
